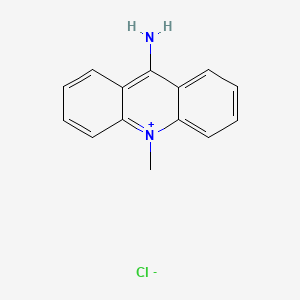

9-Amino-10-methylacridinium chloride

Description

Contextualization within the Acridinium (B8443388) Class of Heterocyclic Aromatic Compounds

The 9-Amino-10-methylacridinium (B1197579) cation belongs to the acridinium class of nitrogen-containing heterocyclic aromatic compounds. Acridinium salts are characterized by their tricyclic aromatic structure and a quaternary nitrogen atom, which imparts a positive charge. nih.gov This core structure is responsible for their unique photophysical and electrochemical properties, making them valuable in various applications, particularly in photoredox catalysis. acs.org

Acridinium compounds are known for their strong excited-state reduction potentials and have been developed as a more sustainable alternative to expensive precious metal-based photocatalysts like iridium and ruthenium complexes. acs.org The properties of acridinium salts can be finely tuned by introducing different substituents to the acridine (B1665455) core. For instance, modifications at the 9-position, such as the amino group in the 9-Amino-10-methylacridinium cation, can significantly influence the molecule's electronic and steric characteristics, and consequently its reactivity and biological interactions. ucsf.edu

The methylation at the N10 position, as seen in the 9-Amino-10-methylacridinium cation, is a key structural feature. This modification is crucial in the design of chemiluminescent probes, where the label is attached to the probe via the N10 position of the acridinium ring. google.com This strategic placement helps in stabilizing the molecule and controlling its light-emitting properties upon chemical activation. nih.gov

Foundational Significance as a Molecular Probe and Research Tool

The 9-Amino-10-methylacridinium cation, and its parent compound 9-aminoacridine (B1665356), have been instrumental as molecular probes in biological and chemical research. Their fluorescence properties are particularly useful for investigating cellular environments and molecular interactions. nih.govnih.gov

One of the primary applications of 9-aminoacridine has been as a fluorescent probe to measure pH gradients across biological membranes. nih.gov The fluorescence of 9-aminoacridine is quenched in response to the formation of a proton gradient, a phenomenon that has been utilized to study the surface charge density of membranes in organelles like chloroplasts and mitochondria. nih.govnih.gov The addition of cations can relieve this quenching, providing a method to probe the distribution and interaction of ions at the membrane surface. nih.gov

While much of the foundational research has been conducted using 9-aminoacridine, the underlying principles of fluorescence quenching and environmental sensitivity are applicable to its derivatives. The permanent positive charge of the 9-Amino-10-methylacridinium cation influences its interaction with negatively charged biological macromolecules like DNA and membranes, making it a subject of interest for studies on drug-DNA interactions and cellular uptake. ucsf.edu

Furthermore, acridinium esters, including derivatives of the 9-Amino-10-methylacridinium cation, are pivotal in the development of highly sensitive chemiluminescent DNA probes. nih.gov These probes emit light upon chemical triggering, offering a detection method with low background signal and high sensitivity, which is advantageous in clinical diagnostics. nih.gov The ability to attach these chemiluminescent labels to nucleotide probes has paved the way for advanced hybridization assays. google.com

Evolution of Research Trajectories for the Cation

The research trajectory for acridinium-based compounds has evolved from fundamental studies of their photophysical properties to sophisticated applications in catalysis and diagnostics. Initially, the focus was on understanding the fluorescence and DNA-intercalating properties of compounds like 9-aminoacridine. ucsf.edu This foundational knowledge led to their use as simple fluorescent stains and probes for biological systems. nih.govnih.gov

More recently, the field has progressed towards the rational design of acridinium derivatives with tailored functionalities. For instance, the development of acridinium-based photoredox catalysts has become a significant area of research, offering sustainable alternatives to metal-based catalysts in organic synthesis. acs.org The ability to generate highly reactive radical ions upon photoexcitation has enabled a wide range of chemical transformations. nih.gov

In the realm of diagnostics, the focus has shifted towards creating highly specific and sensitive detection methods. Acridinium esters are now integral to chemiluminescent immunoassays and nucleic acid hybridization assays. nih.govgoogle.com Research is ongoing to develop novel chromogenic substrates based on 9-(4'-aminophenyl)-10-methylacridinium salts for the rapid detection and differentiation of bacterial colonies in clinical settings. nih.gov These substrates release a colored product upon enzymatic hydrolysis, providing a clear visual signal. nih.gov

Furthermore, recent studies have explored the potential of 9-aminoacridine derivatives as therapeutic agents, for example, in targeting regulatory T cells in cancer immunotherapy. frontiersin.org While this research focuses on other derivatives, it highlights the ongoing interest in the 9-aminoacridine scaffold for developing new drugs.

Chemical Compounds Mentioned

| Compound Name |

| 9-Amino-10-methylacridinium chloride |

| 9-aminoacridine |

| 9-(4'-aminophenyl)-10-methylacridinium salt |

| Iridium complexes |

| Ruthenium complexes |

Physicochemical Properties of 9-Amino-10-methylacridinium Cation

| Property | Value |

| Molecular Formula | C₁₄H₁₃N₂⁺ |

| Molecular Weight | 209.27 g/mol nih.gov |

| IUPAC Name | 10-methylacridin-10-ium-9-amine nih.gov |

| CAS Number | 951-01-9 nih.gov |

| Monoisotopic Mass | 209.107873423 Da nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

5776-38-5 |

|---|---|

Molecular Formula |

C14H13ClN2 |

Molecular Weight |

244.72 g/mol |

IUPAC Name |

10-methylacridin-10-ium-9-amine;chloride |

InChI |

InChI=1S/C14H12N2.ClH/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16;/h2-9,15H,1H3;1H |

InChI Key |

MNKODNBGRXDKPE-UHFFFAOYSA-N |

SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N.[Cl-] |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N.[Cl-] |

Related CAS |

951-01-9 (Parent) |

Synonyms |

10-methyl-9-aminoacridine 9-amino-10-methylacridinium 9-amino-10-methylacridinium bromide 9-amino-10-methylacridinium chloride 9-amino-10-methylacridinium hydroiodide 9-amino-10-methylacridinium iodide 9-amino-10-methylacridinium nitrate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization for Targeted Research

Contemporary Synthetic Routes and Efficiency Enhancements

The synthesis of 9-Amino-10-methylacridinium (B1197579) chloride can be achieved through several routes, primarily involving the construction of the acridine (B1665455) core followed by strategic functionalization and quaternization.

Direct N-Methylation Approaches and Optimization

The most direct route to 9-Amino-10-methylacridinium chloride is the quaternization of the parent 9-aminoacridine (B1665356) molecule. This reaction involves the N-alkylation of the heterocyclic nitrogen atom.

A common and straightforward method for this transformation is the reaction of 9-aminoacridine with a suitable methylating agent, such as methyl iodide or methyl trifluoromethanesulfonate (B1224126). evitachem.com The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or N,N-dimethylformamide (DMF). rsc.org The lone pair of electrons on the acridine ring's nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent in an SN2 reaction. This process results in the formation of the quaternary 9-Amino-10-methylacridinium cation, with the counter-ion (e.g., chloride, iodide) being derived from the methylating agent or introduced through subsequent ion exchange. rsc.org

Optimization of this reaction focuses on maximizing the yield and purity while minimizing side reactions. Key parameters for optimization include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. While the use of highly reactive methylating agents like methyl trifluoromethanesulfonate can lead to high yields under mild conditions, less reactive agents like methyl iodide may require elevated temperatures or longer reaction times. evitachem.comrsc.org A challenge in the N-alkylation of some primary amines can be over-alkylation, but in the synthesis of this specific quaternary salt, the reaction proceeds to the desired product.

Functional Group Transformations and Nucleophilic Additions at the Acridine Core

An alternative to direct methylation involves a multi-step synthesis starting from more accessible precursors, which relies on key functional group transformations. A well-established pathway begins with N-phenylanthranilic acid, which is cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form 9-chloroacridine (B74977). researchgate.net This intermediate is crucial as the chlorine atom at the 9-position is a good leaving group, susceptible to nucleophilic substitution.

The 9-chloroacridine is then converted to 9-aminoacridine by reaction with an ammonia (B1221849) source, such as ammonium (B1175870) carbonate in phenol. researchgate.net Once 9-aminoacridine is formed, it can be N-methylated as described in the previous section.

The resulting 9-Amino-10-methylacridinium cation is highly electrophilic, particularly at the 9-position. This makes it susceptible to nucleophilic addition, which can be a limitation in certain applications. For instance, in the context of photoredox catalysis, nucleophilic attack on the acridinium (B8443388) core is a known catalyst deactivation pathway. nih.gov Understanding this reactivity is crucial for designing stable and effective acridinium-based systems.

Design and Synthesis of Structure-Activity Relationship (SAR) Analogs for Mechanistic Probing

The biological and chemical activity of this compound can be finely tuned by systematically modifying its structure. Such structure-activity relationship (SAR) studies are vital for probing mechanisms of action and optimizing the compound for specific research purposes. nih.govscispace.comepa.gov

Systematic Modification of the Acridine Scaffold for Tunable Research Utility

SAR studies on 9-aminoacridine derivatives have revealed that modifications at several positions can profoundly impact their properties. scispace.comchemical-manufactures.com

Acridine Ring Substitution: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings of the acridine scaffold can alter the electronic properties of the molecule. For example, studies on related 9-anilinoacridines showed that C-3,6-diamino substitution significantly increased antimalarial activity. epa.gov Conversely, the placement of substituents can also influence cytotoxicity. chemical-manufactures.com

Modification of the 9-Amino Group: The nature of the substituent on the 9-amino group is a critical determinant of biological activity. Replacing the simple amino group with more complex side chains, such as alkylamines or piperidinyl moieties, has been shown to modulate the compound's efficacy in various biological assays. scispace.com For instance, investigations into quinacrine (B1676205) analogues, which share the 9-aminoacridine core, demonstrated that the length of the alkyl linker and the nature of the distal tertiary amino group in the side chain greatly influenced their antiprion activity. scispace.com

| Modification Site | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| Acridine Ring (C-3, C-6) | Diamino groups | Increased antimalarial activity in 9-anilinoacridines | epa.gov |

| Acridine Ring | Various substituents | Influences cellular cytotoxicity | chemical-manufactures.com |

| 9-Amino Side Chain | Alkyl linker length | Modulates antiprion activity | scispace.com |

| 9-Amino Side Chain | Distal tertiary amine substituents | Influences antiprion activity | scispace.com |

| Pyridine Ring (in 9-(pyridin-2'-yl)-aminoacridines) | Electron-withdrawing groups | Promotes interaction with double-stranded DNA | nih.gov |

Synthesis of Conjugates and Hybrid Molecular Systems for Enhanced Research Applications

To enhance targeting or introduce new functionalities, the 9-Amino-10-methylacridinium scaffold can be conjugated with other molecular entities. These hybrid systems often exhibit properties that are superior to the individual components.

Amino Acid and Peptide Conjugates: 9-aminoacridine derivatives have been successfully conjugated to amino acids and peptides. ncats.io A common synthetic strategy involves a two-step, one-pot procedure where 9-chloroacridine is first reacted with an alkoxide to form a more reactive 9-alkoxyacridine intermediate. This is followed by the addition of an amino acid ester, which displaces the alkoxy group to form the final conjugate. ncats.io These conjugates are designed to leverage cellular uptake mechanisms or to direct the acridine moiety to specific biological targets.

Platinum Complexes: Hybrid molecules tethering 9-aminoacridine-4-carboxamides to a platinum(II)-diamine moiety have been synthesized and studied. These conjugates aim to combine the DNA-intercalating ability of the acridine unit with the covalent DNA binding of the platinum complex. The synthesis involves preparing the substituted 9-aminoacridine-4-carboxamide (B19687) ligand first, followed by coordination to the platinum center. Studies on these conjugates have shown that substituents on the acridine ring can modulate both the cytotoxicity and the extent of DNA binding.

Preparation and Crystallographic Analysis of Salt Forms and Complexes

The solid-state properties and three-dimensional structure of 9-Amino-10-methylacridinium salts are fundamental to understanding their behavior. Different salt forms can be prepared, and their crystal structures provide invaluable insight into intermolecular interactions.

The preparation of different salt forms is typically straightforward. The chloride salt can be obtained from the methylation reaction if a chloride-containing methylating agent is used, or through salt metathesis. researchgate.net Similarly, the iodide salt is readily formed when using methyl iodide as the alkylating agent.

While a crystal structure for this compound itself is not readily found in published literature, analysis of closely related structures provides significant insight. The crystal structure of 9-aminoacridinium (B1235168) chloride (the unmethylated precursor) reveals that the acridine cation is essentially planar, with the amino group's hydrogen atoms forming short contacts (hydrogen bonds) with the chloride counter-ions. nih.gov Furthermore, the crystal structure of 9(10-Methyl)-acridinimine hydriodide, a tautomer of the target cation, has been determined by X-ray analysis. chemical-manufactures.com In this structure, the cation originates from the imino tautomeric form of 9-aminoacridine. Such studies confirm the planarity of the acridine system and detail the packing and hydrogen bonding networks within the crystal lattice, which are crucial for understanding the compound's physical properties and interactions with biological macromolecules.

Formation and X-ray Diffraction Studies of Polyhalide Salts (e.g., Triiodide)

The synthesis of polyhalide salts of 9-Amino-10-methylacridinium represents a key area of chemical derivatization, allowing for the modification of the compound's properties through the introduction of polyatomic anions. The triiodide salt, in particular, has been successfully synthesized and characterized, providing valuable insights into its molecular and crystal structure.

The formation of 9-Amino-10-methylacridinium triiodide is achieved through a direct and efficient complexation reaction. pleiades.online The synthesis involves mixing equimolar amounts of 9-amino-10-methylacridinium iodide with elemental iodine in a chloroform (B151607) solution. pleiades.online This reaction leads to the formation of the triiodide complex, which can be isolated as dark red, plate-like crystals. pleiades.online Spectrophotometric studies of the iodide-iodine system have confirmed the formation of the complex and have been used to determine its stability constant in solution. pleiades.online

X-ray diffraction analysis has been instrumental in elucidating the precise solid-state structure of the resulting triiodide salt, [C₁₄H₁₃N₂]⁺[I₃]⁻. pleiades.online The study revealed a structure composed of linear triiodide ([I₃]⁻) anions and 9-Amino-10-methylacridinium cations. pleiades.online A notable feature of the crystal packing is the arrangement of the organic cations into stacks, where adjacent cations are shifted by approximately the width of one aromatic ring relative to each other. pleiades.online This stacking arrangement is a specific characteristic influenced by the planar nature of the acridinium cation. pleiades.online

The triiodide anion itself was found to be linear, with an average iodine-iodine (I–I) bond length of 2.915 Å, a value that is consistent with standard measurements for such anions. pleiades.online The presence of the triiodide counterion also contributes to an extended system of hydrogen bonds within the crystal lattice. pleiades.online

The crystallographic and structural data are summarized in the tables below.

Table 1: Synthesis and Physical Properties

| Property | Description | Reference |

|---|---|---|

| Synthesis Method | Reaction of equimolar 9-amino-10-methylacridinium iodide and elemental iodine. | pleiades.online |

| Solvent | Chloroform | pleiades.online |

| Product | 9-Amino-10-methylacridinium triiodide | pleiades.online |

| Appearance | Dark red plate crystals | pleiades.online |

Table 2: X-ray Diffraction Data for 9-Amino-10-methylacridinium Triiodide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | [C₁₄H₁₃N₂]⁺[I₃]⁻ | pleiades.online |

| Anion Geometry | Linear | pleiades.online |

| Average I-I Bond Length | 2.915 Å | pleiades.online |

| Cation Arrangement | π-π Stacking | pleiades.online |

| Other Features | Extended hydrogen bond system | pleiades.online |

Elucidation of Molecular and Supramolecular Interaction Mechanisms

Nucleic Acid Interaction Dynamics and Intercalation Mechanisms

The binding of 9-Amino-10-methylacridinium (B1197579) to the DNA double helix is a complex process governed by electrostatic forces, van der Waals interactions, and the hydrophobic effect. The permanent positive charge on the heterocyclic nitrogen facilitates initial electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA, positioning the planar acridine (B1665455) ring for insertion between the base pairs.

The stability and nature of the DNA-ligand complex can be quantified through binding affinities (K) and stoichiometry (n), which describes the number of base pairs occupied by a single ligand molecule upon binding. Studies on the kinetics of interaction between 9-Amino-10-methylacridinium and its parent compound, 9-aminoacridine (B1665356), with DNA have been performed using techniques like fluorescence spectroscopy.

Fluorescence quenching studies of 9-Amino-10-methylacridinium by purine (B94841) mononucleotides, such as adenosine-5'-monophosphate (AMP) and guanosine-5'-monophosphate (B10773721) (GMP), have been conducted to understand the fundamental interactions. oup.comresearchgate.net These experiments reveal the formation of complexes in both the ground and excited states. researchgate.net The quenching behavior for the 9-Amino-10-methylacridinium cation was found to be very similar to that of the parent 9-aminoacridine. researchgate.net Thermodynamic properties derived from these kinetic studies provide insight into the stability of the complexes formed with individual nucleotide bases. researchgate.net

While specific binding constants for 9-Amino-10-methylacridinium chloride with DNA are detailed in specialized literature, data for a related acridine derivative, N-(N-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide)-α-alanine, shows a high binding affinity, as determined by the modified Rosenthal's graphical method. researchgate.net

| Parameter | Value | Method |

| Binding Constant (K) | 1.0 x 10⁶ L mol⁻¹ | Rosenthal's Method |

| Binding Site Size (n) | 0.31 base pairs | Rosenthal's Method |

| Table 1: Binding parameters for the interaction of a related N-substituted acridine derivative with DNA. researchgate.net The data illustrates a strong binding affinity and a binding site size indicating that approximately one ligand molecule binds for every three base pairs. |

Intercalating agents often exhibit preferences for particular DNA sequences or structural conformations. Studies on various acridine derivatives have shown that specificity can be engineered through substitution. For example, certain 2-methoxy-6-chloro-9-aminoacridine derivatives bearing a carboxamide side chain show a distinct preference for GC-rich DNA sequences. nih.gov This specificity is believed to arise from the formation of hydrogen bonds between the terminal carboxamide group of the ligand's side chain and the adjacent guanine (B1146940) base in the minor groove of the DNA. nih.gov

Furthermore, rationally designed trisubstituted acridines have been shown to interact with and stabilize non-canonical DNA structures like G-quadruplex DNA. researchgate.net The affinity for these G-quadruplex structures was found to correlate with the biological activity of the compounds. researchgate.net While detailed studies on the sequence specificity of the unsubstituted 9-Amino-10-methylacridinium cation are specific, the evidence from related compounds suggests that acridines can achieve sequence and structural selectivity.

Computational methods provide a powerful tool for visualizing and understanding the precise geometry of intercalation. Molecular modeling and molecular dynamics (MD) simulations of acridine derivatives complexed with DNA have offered detailed insights into their binding modes. researchgate.net

Simulations of certain trisubstituted acridines with a parallel G-quadruplex DNA structure have been performed, and the calculated interaction energies showed a consistent correlation with experimentally observed activity, supporting a binding model involving the stabilization of these quadruplex intermediates. researchgate.net For other acridine derivatives, a molecular model has been proposed where the acridine chromophore intercalates from the narrow groove. researchgate.net In this model, the major axis of the acridine ring lies at an angle relative to the major axis of the DNA base pairs. researchgate.net These computational studies are crucial for rational drug design and for interpreting experimental data on DNA binding.

A hallmark of classical DNA intercalators is their ability to unwind the DNA helix. The insertion of the planar acridine ring between base pairs forces a local separation and unwinding of the helical structure. This effect can be observed experimentally by monitoring the change in the supercoiling of closed circular plasmid DNA.

Nanosecond fluorescence decay studies have been performed on complexes of 9-Amino-10-methylacridinium with DNA, which is a standard method for investigating the dynamics of intercalated complexes. nih.govresearchgate.net The parent compound, 9-aminoacridine, has been demonstrated to lengthen DNA upon binding, a direct consequence of helix unwinding. This unwinding is a critical feature of the interaction mechanism, as it can interfere with the function of enzymes that act on DNA, such as DNA polymerases and topoisomerases.

RNA Interaction Dynamics and Specificity

While often considered primarily as DNA intercalators, acridine derivatives, including this compound, are also known to interact significantly with RNA. The structural diversity of RNA (including single-stranded regions, duplexes, hairpins, and other complex motifs) offers a variety of potential binding sites.

The ability of acridine compounds to bind to RNA has been well-documented. researchgate.net The related compound quinacrine (B1676205), a 9-aminoacridine derivative, is known to intercalate into both DNA and RNA, and the extent of its intercalation into RNA is dependent on the complexity of the RNA's secondary and tertiary structure. researchgate.net

Biophysical Characterization of Biomolecular Recognition

The binding of this compound to its biological targets is governed by a combination of non-covalent interactions. Understanding the biophysical principles behind this recognition is crucial for elucidating its mechanism of action.

The molecular architecture of this compound is well-suited for engaging in both hydrogen bonding and π-stacking interactions. The planar, electron-rich acridine ring system facilitates strong π-π stacking interactions with the aromatic bases of nucleic acids or with aromatic amino acid side chains in proteins. This stacking is a primary driving force for the intercalation of the molecule into DNA and RNA duplexes.

The exocyclic 9-amino group and the ring nitrogen atoms can act as hydrogen bond donors and acceptors, respectively. These hydrogen bonds provide specificity and additional stability to the ligand-receptor complex. For instance, when interacting with nucleic acids, the amino group can form hydrogen bonds with the phosphate backbone or with functional groups on the nucleotide bases.

The formation of non-covalent interactions, such as hydrogen bonds and van der Waals forces during π-stacking, typically results in a favorable negative enthalpy change (exothermic reaction). biorxiv.org However, the binding process also involves changes in the entropy of the system. The association of the ligand with its receptor leads to a decrease in the conformational freedom of both molecules, resulting in an unfavorable entropy change. Conversely, the displacement of ordered water molecules from the binding interface upon ligand association can lead to a significant increase in entropy, which can be a major driving force for binding.

The precise thermodynamic parameters for the binding of this compound to a specific target would require experimental determination through techniques like Isothermal Titration Calorimetry (ITC). However, based on studies of similar acridine derivatives and their interactions with nucleic acids, a significant contribution from both favorable enthalpy and entropy changes is expected.

Table 1: General Thermodynamic Contributions to Ligand-Receptor Binding

| Thermodynamic Parameter | Description | Favorable Contribution from this compound Binding |

| ΔG (Gibbs Free Energy) | Overall energy change; determines binding spontaneity. | Negative value indicates spontaneous binding. |

| ΔH (Enthalpy) | Heat change; reflects bond formation and breakage. | Negative (exothermic) due to hydrogen bonding and π-stacking. biorxiv.org |

| ΔS (Entropy) | Change in disorder; reflects changes in conformational freedom and solvent organization. | Can be positive (favorable) due to the release of bound water molecules. |

Interactions with Other Biological Macromolecules and Small Molecules

Beyond its interactions with nucleic acids, this compound has the potential to bind to other biological macromolecules, most notably proteins, as well as to smaller biological building blocks like amino acids.

The ability of this compound to interact with proteins is an important aspect of its biological profile. The cationic nature of the compound suggests that it may be attracted to negatively charged regions on a protein's surface, such as those rich in aspartic and glutamic acid residues. Furthermore, the planar aromatic rings can participate in π-stacking interactions with the side chains of aromatic amino acids like tryptophan, tyrosine, and phenylalanine within protein binding pockets.

The selectivity of this compound for specific proteins would be determined by the complementarity of the binding site's shape and chemical environment to the structure of the compound. While specific protein targets for this compound are not extensively documented in publicly available research, the general principles of small molecule-protein interactions suggest that it could potentially bind to enzymes or transcription factors that interact with nucleic acids, given its structural similarity to a DNA/RNA base pair.

The fundamental interactions of this compound with individual amino acids can provide insight into its protein binding potential. The cationic acridinium (B8443388) ring is particularly well-suited to engage in cation-π interactions with the aromatic side chains of tryptophan and tyrosine. nih.govnih.gov This type of interaction, where the positive charge of the cation interacts favorably with the electron-rich π system of the aromatic ring, can be a significant contributor to binding affinity.

Furthermore, the amino group and aromatic nitrogens of the acridine core can form hydrogen bonds with the side chains of polar amino acids such as serine, threonine, asparagine, and glutamine. Interactions with charged amino acids are also plausible, with the cationic acridinium moiety potentially forming electrostatic interactions with the carboxylate side chains of aspartate and glutamate. nih.gov

Table 2: Potential Interactions of this compound with Amino Acid Side Chains

| Amino Acid | Side Chain Type | Potential Interaction with this compound |

| Tryptophan, Tyrosine | Aromatic | Cation-π stacking, π-π stacking |

| Phenylalanine | Aromatic | π-π stacking |

| Aspartic Acid, Glutamic Acid | Acidic (negatively charged) | Electrostatic (ionic) interaction |

| Lysine, Arginine | Basic (positively charged) | Electrostatic repulsion |

| Serine, Threonine | Polar, uncharged | Hydrogen bonding |

| Asparagine, Glutamine | Polar, uncharged | Hydrogen bonding |

Sophisticated Spectroscopic and Photophysical Investigations for Analytical and Imaging Applications

Advanced Fluorescence Spectroscopy Techniques

Fluorescence spectroscopy serves as a powerful, non-invasive tool for probing the interactions and dynamics of fluorescent molecules like 9-Amino-10-methylacridinium (B1197579) chloride.

The fluorescence of 9-Amino-10-methylacridinium chloride is subject to quenching by various molecules, a phenomenon that can be leveraged for sensing applications. Both static and dynamic quenching mechanisms have been observed, depending on the nature of the quencher. For instance, nucleotides such as AMP, GMP, TMP, and CMP have been shown to quench the fluorescence of 10-methylacridinium (B81027) chloride through both dynamic and static processes. scilit.com The quenching efficiency follows the order: AMP ≳ GMP > TMP ≳ CMP. scilit.com

In static quenching, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state. This process is characterized by a decrease in fluorescence intensity without a change in the fluorescence lifetime. Conversely, dynamic quenching occurs when the excited fluorophore is deactivated upon collision with a quencher molecule. This leads to a decrease in both fluorescence intensity and lifetime.

Time-resolved fluorescence spectroscopy is instrumental in distinguishing between these quenching mechanisms. mdpi.com By measuring the fluorescence decay kinetics, researchers can determine whether the quenching is static, dynamic, or a combination of both. For example, studies on the interaction of 9-aminoacridine (B1665356) with substituted uracils have demonstrated that the quenching is primarily static, indicating the formation of a ground-state complex. nih.gov

The fluorescence lifetime of this compound is highly sensitive to its local environment and binding to macromolecules like nucleic acids. nih.gov The average time a molecule remains in its excited state before returning to the ground state is its fluorescence lifetime, typically in the nanosecond range. nih.gov Changes in fluorescence lifetime upon binding to DNA or RNA can provide valuable information about the binding mode and the conformational state of the nucleic acid.

For instance, the fluorescence decay of this compound and its derivatives when complexed with DNA can often be described by a multi-exponential decay model. This suggests the existence of multiple binding environments or different conformations of the complex. The analysis of these decay components can reveal the relative populations and characteristics of each binding site.

The fluorescence lifetime of a fluorophore is an intrinsic property and is less susceptible to artifacts such as photobleaching and concentration fluctuations compared to fluorescence intensity measurements. nih.gov This makes nanosecond fluorescence decay analysis a robust technique for studying the intricate interactions between this compound and nucleic acids. mdpi.comnih.gov

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of this compound is significantly influenced by the polarity and hydrogen-bonding capabilities of its surrounding chemical environment. mdpi.com

Studies have shown that the photophysical properties of similar amino-substituted aromatic compounds can vary dramatically with solvent polarity. nih.govrsc.org For example, in some cases, unusually high fluorescence quantum yields are observed in nonpolar solvents compared to those in medium to high polarity solvents. nih.govrsc.org This behavior is often attributed to changes in the molecular structure, such as a switch between a non-planar and a planar intramolecular charge transfer (ICT) structure. nih.govrsc.org

The determination of quantum yields is typically performed relative to a standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene. nist.govbjraylight.com The choice of the standard and the experimental conditions, including solvent and concentration, are critical for obtaining accurate and reproducible results. bjraylight.com

Table 1: Illustrative Data on the Influence of Solvent Polarity on the Photophysical Properties of an Amino-Substituted Aromatic Dye

| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Cyclohexane | 2.02 | 0.35 | 5.2 |

| Dioxane | 2.21 | 0.28 | 4.8 |

| Chloroform (B151607) | 4.81 | 0.15 | 3.1 |

| Acetonitrile | 37.5 | 0.05 | 1.5 |

| Water | 80.1 | 0.01 | 0.8 |

This table is illustrative and based on general trends observed for similar dyes; specific data for this compound may vary.

UV-Visible Absorption Spectroscopy for Binding and Environmental Sensing

UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions in molecules and is widely employed to investigate the binding of this compound to various substrates, particularly DNA. nih.goviosrjournals.orgnih.govspringernature.com The absorption spectrum of this compound is characterized by distinct bands in the UV and visible regions, which arise from π-π* transitions within the acridine (B1665455) chromophore.

Upon binding to DNA, the absorption spectrum of this compound typically exhibits a red-shift (bathochromic shift) and a decrease in molar absorptivity (hypochromism). These spectral changes are indicative of an intercalation binding mode, where the planar acridine ring inserts itself between the base pairs of the DNA double helix.

The magnitude of these spectral shifts can be used to determine the binding affinity and stoichiometry of the interaction. By titrating a solution of the acridine dye with increasing concentrations of DNA and monitoring the changes in absorbance, a binding isotherm can be constructed. Analysis of this isotherm, often using the Scatchard equation, yields the binding constant (Kb) and the number of binding sites per nucleotide.

Furthermore, the sensitivity of the UV-Vis spectrum to the local environment makes it a useful tool for environmental sensing. nih.gov Changes in solvent polarity, pH, or the presence of specific ions can lead to shifts in the absorption maxima and changes in the shape of the spectral bands, providing a means to monitor these environmental parameters.

Circular Dichroism (CD) Spectroscopy for Conformational Probing

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules such as DNA and for probing the conformational changes induced by ligand binding. nih.gov While this compound itself is achiral, it can exhibit an induced CD (ICD) signal upon binding to a chiral macromolecule like DNA.

The appearance of an ICD signal in the absorption region of the acridine chromophore provides direct evidence of its interaction with the DNA. The sign and magnitude of the ICD signal are sensitive to the binding geometry and the conformation of the DNA at the binding site. For example, the binding of a ligand via intercalation between DNA base pairs often results in a characteristic ICD spectrum that can be distinguished from groove binding.

CD spectroscopy is particularly valuable for investigating the interaction of this compound with different DNA structures, such as B-DNA, A-DNA, and Z-DNA, as well as non-canonical structures like G-quadruplexes. nih.govnih.gov The distinct CD signatures associated with these different DNA conformations can be used to assess the binding selectivity of the acridine derivative. For instance, studies on similar ligands have shown that specific CD spectral changes can indicate a preference for binding to parallel G-quadruplex structures. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Site Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining high-resolution structural information about molecules in solution. nih.gov In the context of this compound, NMR is instrumental in elucidating the precise binding site and orientation of the molecule when complexed with nucleic acids. nih.gov

One of the most common NMR methods used for this purpose is chemical shift perturbation mapping. duke.edu In this experiment, the NMR spectrum of the nucleic acid (typically labeled with ¹⁵N or ¹³C) is recorded in the absence and presence of the acridine ligand. The binding of the ligand causes changes in the chemical shifts of the nuclei in close proximity to the binding site. By monitoring these chemical shift perturbations, the specific nucleotides involved in the interaction can be identified.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons. Intermolecular NOEs between the protons of the this compound and the protons of the nucleic acid can be used to determine the precise orientation of the ligand within the binding pocket. This level of detail is crucial for understanding the molecular basis of the interaction and for the rational design of new acridine-based compounds with enhanced binding affinity and selectivity. nih.gov

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy provides a valuable, non-destructive method for obtaining a specific molecular fingerprint of a compound. While detailed Raman spectral data for this compound is not extensively published, significant insights can be drawn from studies on the closely related compound, 9-aminoacridine (9AA) and its hydrochloride salt (9AA-HCl). nih.gov These studies lay the groundwork for understanding the vibrational modes of the 9-aminoacridinium (B1235168) chromophore.

Surface-Enhanced Raman Spectroscopy (SERS) has proven to be a particularly powerful technique for studying acridine derivatives at low concentrations. nih.gov When adsorbed onto metallic nanostructures, such as silver colloids, the Raman signal of the analyte can be enhanced by several orders of magnitude. This enhancement allows for the detailed investigation of the molecule's interaction with the surface and can provide information on its orientation and chemical environment. nih.gov

Research on 9-aminoacridine hydrochloride has shown that the molecule adsorbs onto silver colloids, leading to significant SERS enhancement. nih.gov The SERS spectra of 9AA are sensitive to pH and the concentration of chloride ions, which influence the aggregation state of the molecule and its tautomeric equilibrium between the amino and imino forms. nih.gov It has been observed that 9AA can exist in two different forms on the silver surface: a strongly attached imino tautomer and a more weakly bound amino tautomer. nih.gov The interaction with the silver surface involves a charge transfer from the 9-aminoacridine molecule to the metal, which results in a noticeable quenching of fluorescence. nih.gov

Key Raman bands in the SERS spectra of 9-aminoacridine have been assigned to specific vibrational modes, providing marker bands for the different tautomeric forms. nih.gov For instance, the vibrational modes of the acridine ring system and the C-N stretching vibrations are particularly informative. While a specific table for this compound is not available, the table below provides a representative set of Raman bands observed for 9-aminoacridine hydrochloride, which are expected to be similar for the target compound due to the shared chromophore.

Interactive Data Table: Representative Raman Bands for 9-Aminoacridine Hydrochloride

| Raman Shift (cm⁻¹) | Assignment | Tautomer/Form |

| ~1640 | C=C stretching | Amino/Imino |

| ~1560 | C=C/C=N stretching | Imino |

| ~1410 | C-H in-plane bending | Amino/Imino |

| ~1340 | C-N stretching | Amino |

| ~1270 | C-H in-plane bending | Amino/Imino |

| ~480 | Ring deformation | Amino/Imino |

Note: The exact positions and intensities of the Raman bands for this compound may vary slightly due to the presence of the methyl group on the acridinium (B8443388) nitrogen.

Chemiluminescent Properties and Their Exploitation in Research Detection Assays

Acridinium compounds are renowned for their chemiluminescent properties, which form the basis for highly sensitive detection methods in various analytical applications, including immunoassays and nucleic acid assays. materwin.com The chemiluminescence of acridinium derivatives is typically triggered by oxidation in an alkaline environment, often with hydrogen peroxide, leading to the formation of an electronically excited state of a 10-methyl-9-acridone derivative, which then emits light upon relaxation to the ground state. acs.orgnih.gov

While specific research on the chemiluminescent assays of this compound is limited, the fundamental principles can be understood from studies on analogous acridinium salts, such as the 9-cyano-10-methylacridinium cation. acs.orgnih.gov For this related compound, the addition of a hydroperoxide anion to the electrophilic C9 carbon of the acridinium ring initiates a cascade of reactions that result in the formation of the excited 10-methyl-9-acridinone. acs.orgnih.gov The intensity and kinetics of the light emission are influenced by factors such as pH and the concentration of reactants. acs.orgnih.gov

The general mechanism for acridinium salt chemiluminescence involves the following key steps:

Nucleophilic attack of an oxidant (e.g., hydroperoxide anion) at the C9 position of the acridinium ring.

Formation of a transient, high-energy intermediate, often a dioxetanone.

Decomposition of the intermediate, leading to the formation of an electronically excited N-methylacridone.

Emission of a photon as the excited N-methylacridone returns to its ground state.

The efficiency of this light-emitting pathway can be in competition with a "dark" pathway that produces the ground state N-methylacridinone directly, without the emission of light. acs.orgnih.gov The nature of the substituent at the 9-position can significantly influence the chemiluminescence quantum yield and the kinetics of the light emission. The amino group in this compound, being an electron-donating group, would be expected to modulate the electronic properties of the acridinium core and thus its reactivity and chemiluminescent behavior compared to analogs with electron-withdrawing groups like the cyano group.

Chemiluminescence assays based on acridinium compounds are valued for their high sensitivity, with detection limits often in the attomole to femtomole range, and their wide dynamic range. materwin.com These assays have been developed for the quantification of a diverse array of analytes, from small molecules to large biomolecules. materwin.com

Interactive Data Table: General Characteristics of Acridinium-Based Chemiluminescence Assays

| Parameter | Typical Characteristics |

| Excitation | Chemical reaction (oxidation) |

| Emitting Species | Electronically excited N-substituted acridone |

| Typical Oxidants | Hydrogen peroxide in alkaline medium |

| Detection Principle | Measurement of light intensity produced by the chemical reaction |

| Key Advantages | High sensitivity, low background, wide dynamic range, no need for an external light source |

| Common Applications | Immunoassays, nucleic acid probe assays, detection of reactive oxygen species |

Mechanistic Research on Biological Activity at the Sub Cellular and Molecular Levels

Impact on Nucleic Acid Function and Integrity

The biological effects of 9-Amino-10-methylacridinium (B1197579) chloride are intrinsically linked to its interactions with nucleic acids, leading to significant perturbations in DNA replication and the modulation of key enzymes responsible for maintaining DNA topology.

Mechanisms of DNA Damage and Replication Perturbation

9-Aminoacridines, the parent scaffold of 9-Amino-10-methylacridinium chloride, are well-established DNA intercalators. This mode of interaction, where the planar acridine (B1665455) ring inserts itself between the base pairs of the DNA double helix, is a cornerstone of its biological activity. osti.gov This intercalation leads to a distortion of the DNA structure, which can subsequently interfere with the processes of replication and transcription. google.com

The binding affinity of 9-aminoacridine (B1665356) derivatives to DNA is a critical determinant of their biological effects. The interaction of various 9-aminoacridine carboxamide Pt complexes with DNA has been shown to be concentration-dependent and more efficient than that of cisplatin, as demonstrated by fluorescent intercalator displacement assays. nih.gov The unwinding angle of DNA upon intercalation is another important parameter, with 9-aminoacridine carboxamide analogues exhibiting a greater unwinding angle compared to cisplatin. nih.gov

Table 1: DNA Binding Properties of Acridine Derivatives

| Compound/Derivative Class | Binding Affinity (K) | Unwinding Angle (°) | Method | Reference |

| 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines | ca. 2.0 X 10⁻⁵ M | ~17 | Viscometric titrations with ccs-DNA | nih.gov |

| 9-aminoacridine carboxamide Pt complexes | - | Greater than cisplatin | DNA unwinding assay | nih.gov |

| 9-aminoacridine | - | - | In vitro DNA replication inhibition | nih.gov |

This table is interactive. Click on the headers to sort the data.

Modulation of Topoisomerase and Telomerase Enzyme Activity

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication and transcription. researchgate.netrsc.org 9-Aminoacridine derivatives have been shown to be potent inhibitors of these enzymes. google.comresearchgate.net They can act as "topoisomerase poisons" by stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately cell death. researchgate.net

Specifically, substituted 9-aminoacridines have been evaluated for their effects on both topoisomerase I and topoisomerase II. nih.gov Some derivatives have been shown to catalytically inhibit topoisomerase II without poisoning it, leading to a G1-S phase cell cycle arrest. nih.gov In contrast, other 9-aminoacridine derivatives can effectively stabilize the topoisomerase I-DNA adduct, although this interaction may not always contribute to cell death, suggesting they can act as non-lethal poisons of topoisomerase I. nih.gov

Telomerase, a reverse transcriptase that maintains the length of telomeres, is another crucial target for anticancer agents. nih.gov Acridine-based compounds have been developed as telomerase inhibitors. nih.gov The mechanism of inhibition often involves the stabilization of G-quadruplex structures in the telomeric DNA, which interferes with the binding of telomerase and leads to telomere shortening. nih.gov

Role in Enzyme Inhibition and Regulation (e.g., DNA Gyrase)

Beyond topoisomerases, 9-aminoacridine derivatives also exhibit inhibitory activity against other critical enzymes, notably DNA gyrase. DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process essential for bacterial DNA replication and transcription. nih.govnih.gov A fluorescence-based high-throughput screening assay identified 9-aminoacridine as a potential DNA intercalator with DNA gyrase inhibitory activity. nih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, for various novel DNA gyrase inhibitors have been determined, highlighting the potential of the acridine scaffold in developing new antibacterial agents. nih.govnih.gov

Table 2: Inhibitory Activity of Acridine Derivatives against DNA Gyrase and Topoisomerase II

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Novel DNA Gyrase Inhibitors | E. coli DNA gyrase | <15 to <200 | nih.gov |

| N-(6-chloro-4-phenylquinazolin-2-yl)guanidine | E. coli DNA gyrase | ~7 | nih.gov |

| Amsacrine hydrochloride | Topoisomerase II | - | selleckchem.com |

| Flumequine | Topoisomerase II | 15 | selleckchem.com |

This table is interactive. Click on the headers to sort the data.

Investigation of Cellular Uptake and Subcellular Localization Mechanisms via Fluorescent Probing

The inherent fluorescence of the acridine ring system makes this compound and its derivatives valuable tools for studying their own cellular uptake and distribution. nih.gov The fluorescence properties of these compounds can be tuned through chemical modifications, allowing for the development of specific probes for various cellular components. nih.gov

The cellular uptake of acridine derivatives can occur through various mechanisms, including passive diffusion across the cell membrane and endocytic pathways. Once inside the cell, their subcellular localization can be visualized using fluorescence microscopy. nih.gov For instance, the cellular uptake of highly fluorescent conjugated polymer nanoparticles, which can be analogous to aggregated forms of acridine derivatives, has been shown to occur via endocytosis, with the nanoparticles eventually localizing in lysosomes. nih.gov The fluorescent properties of 9-aminoacridine have also been utilized to probe the electrical diffuse layer of mitochondrial membranes. nih.gov

Electron Transfer (ET) and Oxidative Stress (OS) Contributions in Acridinium (B8443388) Systems

The acridinium moiety can participate in electron transfer (ET) reactions, which can contribute to the generation of reactive oxygen species (ROS) and induce oxidative stress (OS). frontiersin.org Oxidative stress is a condition characterized by an imbalance between the production of free radicals and the ability of the body to counteract their harmful effects. nih.govmdpi.commdpi.com This can lead to damage to cellular components such as DNA, proteins, and lipids. nih.govnih.gov

Pseudobase Formation and Equilibration Kinetics in Aqueous Solutions

In aqueous solutions, 9-substituted 10-methylacridinium (B81027) cations can undergo a reversible reaction with hydroxide (B78521) ions to form a neutral species known as a pseudobase. cdnsciencepub.comcdnsciencepub.comresearchgate.net This equilibrium is pH-dependent and plays a crucial role in the bioavailability and reactivity of the acridinium compound. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The kinetics of pseudobase formation and decomposition have been studied for a series of 9-substituted 10-methylacridinium cations. cdnsciencepub.comcdnsciencepub.comresearchgate.net The rate constants for the attack of hydroxide ion (kOH) and the decomposition of the pseudobase (k2) have been determined, allowing for the calculation of the pKR+ value, which is a measure of the equilibrium between the cation and the pseudobase. cdnsciencepub.comcdnsciencepub.com The nature of the substituent at the 9-position significantly influences the stability of the pseudobase and the rates of formation and decomposition. cdnsciencepub.comcdnsciencepub.com

Table 3: Kinetic and Equilibrium Data for Pseudobase Formation of 9-Substituted 10-Methylacridinium Cations

| 9-Substituent (R) | kOH (M⁻¹s⁻¹) | k₂ (s⁻¹) | pKR+ | Reference |

| H | 1.1 x 10³ | 1.4 x 10⁻² | 9.89 | cdnsciencepub.com |

| CH₃ | 2.5 x 10² | 2.5 x 10⁻³ | 10.00 | cdnsciencepub.com |

| CH₃CH₂ | 1.6 x 10² | 2.0 x 10⁻³ | 9.90 | cdnsciencepub.com |

| C₆H₅CH₂ | 1.1 x 10² | 2.5 x 10⁻³ | 9.64 | cdnsciencepub.com |

| (CH₃)₂CH | 1.6 x 10¹ | 2.5 x 10⁻⁴ | 9.81 | cdnsciencepub.com |

| C₆H₅ | 2.0 x 10¹ | 2.5 x 10⁻⁴ | 10.00 | cdnsciencepub.com |

This table is interactive. Click on the headers to sort the data. Data obtained at 25°C in aqueous solution.

Advanced Analytical and Imaging Methodologies Employing the Cation

High-Resolution Fluorescence Microscopy for Cellular Structure Visualization

The acridine (B1665455) scaffold is a well-established fluorophore in cellular imaging. The parent compound, 9-aminoacridine (B1665356), is a fluorescent dye known to be used as an intracellular pH indicator and for visualizing cellular components. nih.gov Its utility extends to the study of organelles, as demonstrated by its use as a fluorescent probe to investigate the electrical diffuse layer associated with the membranes of plant mitochondria. nih.gov In these studies, the fluorescence of 9-aminoacridine is quenched upon association with mitochondrial membranes in a low-cation environment, and this quenching is reversed by the addition of salts, allowing for the study of cation behavior at the membrane surface. nih.gov

While early studies utilized conventional fluorescence microscopy, the core properties of acridine derivatives make them suitable candidates for modern high-resolution techniques. Super-resolution microscopy methods, which bypass the diffraction limit of light, rely on specific fluorescent labels to visualize cellular structures with nanoscale detail. nih.gov Techniques like STED, PALM, and STORM have transformed our understanding of the spatial organization of molecules within cells. fishersci.com The development of novel fluorescent probes with high photostability and brightness is crucial for these advanced imaging applications. researchgate.net

The derivatization of the 9-aminoacridine core, such as in 9-amino-10-methylacridinium (B1197579) chloride, can enhance its photophysical properties, including quantum yield and photostability, making it a potentially valuable tool for live-cell super-resolution microscopy. researchgate.net The ability to specifically label cellular structures, a hallmark of advanced fluorescence microscopy, can be achieved by conjugating the acridine fluorophore to molecules with specific cellular targets. nih.govresearchgate.net For instance, the development of peptide derivatives of 9-aminoacridine highlights the versatility of this fluorophore as a reporter system. rsc.orgrsc.org These characteristics underscore the potential for 9-amino-10-methylacridinium and related compounds to be employed in cutting-edge, high-resolution imaging of cellular architecture.

Applications in Nucleic Acid Detection and Quantification Technologies (e.g., PCR, DNA Sequencing)

Fluorescence-based techniques are central to modern nucleic acid detection and quantification. Real-time polymerase chain reaction (PCR) and quantitative PCR (qPCR) rely on fluorescent reporters to monitor the amplification of DNA in real-time. nih.gov These methods offer high sensitivity and have become indispensable tools in molecular diagnostics and research. researchgate.net

Acridine derivatives, due to their planar structure, are known to intercalate into the DNA double helix. This interaction often results in a significant change in their fluorescent properties, a phenomenon that is exploited for DNA detection and quantification. While many modern qPCR assays utilize sequence-specific probes (like TaqMan probes) or non-specific dyes like SYBR Green, the principle of using intercalating dyes is fundamental. researchgate.net

Companies specializing in molecular biology reagents, such as Lucigen (now part of LGC Biosearch Technologies), provide a wide array of enzymes, reagents, and kits for nucleic acid amplification and detection. biosearchtech.combiocat.com Their portfolios include products for PCR, qPCR, and Next-Generation Sequencing (NGS), all of which depend on reliable methods for detecting nucleic acids. lubio.ch For example, the QuickExtract DNA Extraction Solution provides PCR-ready DNA for screening and genotyping applications. fishersci.com The development of novel fluorescent dyes with improved characteristics for these applications is an ongoing area of research. A bioluminescent real-time reporter system for nucleic acid amplification, known as BART, demonstrates an alternative to fluorescence by monitoring pyrophosphate production during DNA synthesis. nih.gov

Given the DNA intercalating properties of the acridine ring system, 9-amino-10-methylacridinium chloride and similar compounds are potential candidates for use as fluorescent dyes in nucleic acid quantification assays. Their application could be in non-specific detection of double-stranded DNA in qPCR or as a fluorescent tag conjugated to primers or probes for more specific applications.

Development of Fluorescent Probes for Biological and Chemical Sensing (e.g., pH indicators, ion detection)

The sensitivity of the fluorescence emission of acridine derivatives to their local microenvironment makes them excellent candidates for the development of chemical sensors. 9-Aminoacridine itself is utilized as an intracellular pH indicator. nih.gov Its fluorescence properties change with the protonation state of the molecule, allowing for the measurement of pH within cellular compartments.

This principle has been extended to other acridine derivatives for more specific applications. For example, 9-Amino-6-chloro-2-methoxyacridine (ACMA) is a pH-sensitive fluorescent probe used to measure changes in the pH of vacuoles, particularly in studies of H+/solute antiport systems across the tonoplast. medchemexpress.com

Beyond pH, acridine-based probes have been developed for detecting other analytes. Research has shown that 9-aminoacridine can act as a probe for cations at mitochondrial membranes, where its fluorescence is modulated by the presence of ions like K+, Ca2+, and other polyvalent cations. nih.gov Furthermore, novel reporter systems have been designed using 9-aminoacridine peptide derivatives for use in fluorescence lifetime assays. rsc.orgrsc.org In one such system, the fluorescence lifetime of the 9-aminoacridine moiety is modulated when it is in proximity to a tryptophan residue, enabling the configuration of biochemical assays based on fluorescence lifetime measurements. rsc.org

The research into these derivatives demonstrates the versatility of the 9-aminoacridine scaffold in creating a range of fluorescent probes for various biological and chemical sensing applications.

| Probe Derivative | Application | Principle of Detection |

| 9-Aminoacridine | Intracellular pH indicator; Cation probe at mitochondrial membranes | Fluorescence intensity changes with pH and ion concentration (quenching/release) nih.govnih.gov |

| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | Vacuolar pH measurement | pH-sensitive fluorescence medchemexpress.com |

| 9-Aminoacridine-peptide conjugates | Biochemical assays | Modulation of fluorescence lifetime in proximity to specific amino acids (e.g., tryptophan) rsc.org |

Application in Flow Cytometry for Cell Analysis

Flow cytometry is a high-throughput technology that rapidly analyzes the physical and chemical characteristics of single cells or particles as they pass through a laser beam. nih.gov The technique relies heavily on fluorescent labeling to identify and quantify different cell populations, assess cell health, and measure biological activity. merckmillipore.com

Fluorescent dyes used in flow cytometry can stain various cellular components, such as DNA, proteins, or specific organelles. Given that acridine derivatives like 9-aminoacridine are fluorescent and can bind to cellular structures—notably intercalating with DNA—they are well-suited for applications in flow cytometry. nih.gov Staining cells with a DNA-binding dye allows for the analysis of the cell cycle, ploidy, and cell viability (by distinguishing between cells with intact and compromised membranes).

The combination of bioorthogonal non-canonical amino acid tagging (BONCAT) with flow cytometry (FCM) allows for the quantification of active populations in microbial communities by detecting protein synthesis. nih.gov This highlights the power of combining specific labeling strategies with the high-throughput capabilities of flow cytometry. Although specific use of this compound in published flow cytometry panels is not prominent, its properties align with the requirements for fluorescent probes in this field. Its potential use could be analogous to other nucleic acid stains for cell cycle analysis or as a general viability dye. The development of new multicolor flow cytometry panels often requires the careful selection of fluorophores with distinct spectral properties to minimize signal overlap, an area where novel acridine derivatives could contribute.

Computational Chemistry and Theoretical Modeling of Acridinium Cation Behavior

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 9-Amino-10-methylacridinium (B1197579) cation. wikipedia.org These calculations, which solve the Schrödinger equation for the molecule, provide a detailed picture of its electron distribution and energy levels. wikipedia.org The electronic structure is key to its chemical behavior, including its reactivity and spectroscopic properties.

The 9-Amino-10-methylacridinium cation is characterized by a planar, electron-deficient acridinium (B8443388) ring system. The positive charge is delocalized across the tricyclic core, but is most concentrated at the nitrogen atom of the acridine (B1665455) ring (N10) and the exocyclic amino group (C9). This electron deficiency makes the acridinium ring an excellent electron acceptor.

Studies on related acridinium compounds, such as the 9-mesityl-10-methylacridinium (B1239669) ion, have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to its reactivity. researchgate.net In the ground state, the LUMO is primarily localized on the acridinium ring, making it susceptible to nucleophilic attack. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating an excited state with significantly different reactivity. In this excited state, the acridinium moiety becomes a powerful oxidizing agent. researchgate.net

The reactivity of the 9-Amino-10-methylacridinium cation is largely dictated by the electronic properties of the acridine core. The amino group at the 9-position can modulate this reactivity through resonance and inductive effects. The methyl group at the 10-position further influences the electronic distribution and steric accessibility of the ring system.

Molecular Dynamics Simulations of Intercalation Complexes and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov For the 9-Amino-10-methylacridinium cation, MD simulations have been instrumental in elucidating the mechanisms of its intercalation into DNA and the associated conformational changes. nih.gov

Intercalation is a process where a planar molecule, like the acridinium cation, inserts itself between the base pairs of a DNA double helix. MD simulations of the closely related 9-aminoacridine (B1665356) have shown that the primary driving force for intercalation is the stacking interactions between the planar acridine ring and the DNA base pairs. nih.gov The positively charged acridinium cation also forms favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

These simulations reveal that upon intercalation, the DNA helix undergoes significant conformational changes. The DNA unwinds and lengthens to accommodate the intercalator, leading to a distortion of the double helix structure. The sugar-phosphate backbone and the torsion angles of the DNA bases are altered to optimize the interaction with the acridinium cation. nih.gov

MD simulations also provide insights into the conformational flexibility of the 9-Amino-10-methylacridinium cation itself. While the acridine ring is rigid, the exocyclic amino group can rotate, and this flexibility can influence its binding affinity and specificity for different DNA sequences. The simulations can map the energy landscape of these conformational changes, identifying the most stable binding modes. sci-hub.se

Prediction and Analysis of Spectroscopic Properties (e.g., absorption, emission spectra)

Computational methods, particularly time-dependent density functional theory (TD-DFT), are widely used to predict and analyze the spectroscopic properties of molecules like the 9-Amino-10-methylacridinium cation. nih.gov These calculations can accurately predict the absorption and emission spectra, providing a deeper understanding of the electronic transitions involved.

The absorption spectrum of the 9-Amino-10-methylacridinium cation is characterized by strong absorption bands in the ultraviolet (UV) and visible regions. These absorptions correspond to π-π* electronic transitions within the acridine chromophore. The position and intensity of these bands are sensitive to the electronic structure of the molecule and its environment. Computational models can predict the wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients. nih.gov

The fluorescence emission of the 9-Amino-10-methylacridinium cation is a key feature of its application as a fluorescent probe. Upon excitation, the molecule relaxes to the first excited singlet state (S1) and then returns to the ground state (S0) by emitting a photon. The wavelength of the emitted light is longer than the excitation wavelength (Stokes shift). Theoretical calculations can predict the emission wavelength and the fluorescence quantum yield. nih.gov

Studies on the 10-methylacridinium (B81027) cation have shown that its fluorescence is strongly influenced by its environment. researchgate.net In polar solvents, the emission is typically blue-shifted compared to nonpolar solvents. This solvatochromism can be modeled computationally by including solvent effects in the calculations.

| Property | Predicted/Observed Value | Computational Method | Reference |

| Absorption Maximum (λmax) | ~400-450 nm | TD-DFT | researchgate.net |

| Emission Maximum (λem) | ~450-500 nm | TD-DFT | nih.gov |

| Electronic Transition | π-π* | Quantum Chemical Calculations | researchgate.net |

Development of Predictive Models for Structure-Activity Relationships

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable in drug discovery for predicting the activity of new compounds and for optimizing the structure of existing ones.

For acridine derivatives, QSAR models have been developed to predict their antitumor activity. nih.gov These models typically use a set of molecular descriptors that quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

A general QSAR model for 9-aminoacridine derivatives might take the form of a linear equation:

Biological Activity = c0 + c1 * Descriptor1 + c2 * Descriptor2 + ...

Where the coefficients (c0, c1, c2, ...) are determined by fitting the model to a training set of compounds with known activities.

Exploration of the 9 Amino 10 Methylacridinium Core in Organic Photoredox Catalysis Research

Fundamental Photophysical Properties as a Photocatalyst

The efficiency of a photocatalyst is intrinsically linked to its photophysical properties, which dictate its ability to absorb light and initiate photochemical reactions. While specific photophysical data for 9-Amino-10-methylacridinium (B1197579) chloride is not extensively documented in readily available literature, the properties can be inferred from studies on closely related 9-substituted-10-methylacridinium ions. These compounds typically exhibit strong absorption in the visible light region, a crucial feature for a visible-light photocatalyst.

The photophysical behavior of amino-substituted anthraquinone (B42736) derivatives, which share some structural similarities, reveals that the amino group can significantly influence the excited-state dynamics. For instance, studies on 2-amino-9,10-anthraquinone have shown that the fluorescence quantum yields and lifetimes are highly dependent on solvent polarity, suggesting the formation of intramolecular charge transfer (ICT) states. nih.govrsc.org In polar solvents, a planar ICT structure is favored, while a non-planar structure is observed in non-polar environments. nih.govrsc.org Similarly, the photophysical properties of 1-N-methylamino- and 1-N,N-dimethylamino-9,10-anthraquinone dyes are also influenced by the amino substitution and solvent polarity. researchgate.net It is plausible that the 9-amino group in 9-Amino-10-methylacridinium chloride would also play a critical role in its excited-state properties, potentially leading to complex photophysical behavior.

A comprehensive understanding of the photophysical properties of this compound would require dedicated spectroscopic studies to determine its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime in various solvents.

Mechanistic Investigations of Photoinduced Electron Transfer Processes

The catalytic cycle of a photoredox catalyst is initiated by the absorption of light, leading to an excited state with enhanced redox capabilities. For acridinium-based photocatalysts, the general mechanism involves a photoinduced electron transfer (PET) process. Upon excitation, the acridinium (B8443388) core can act as a potent oxidant or reductant, depending on the reaction conditions and the nature of the substrates involved.

Studies on 9-substituted-10-methylacridinium ions have provided valuable insights into the mechanism of PET. researchgate.netresearchgate.netsci-hub.se For instance, the photoexcitation of 9-mesityl-10-methylacridinium (B1239669) ion leads to the formation of a long-lived triplet electron-transfer state, which possesses both strong oxidizing and reducing power. researchgate.netnih.gov This dual reactivity allows it to participate in a wide range of chemical transformations.

In the context of reactions involving amines, visible light photoredox catalysis can generate highly reactive amine radical cations through a single-electron oxidation of the parent amine. oup.com These radical cations can then undergo various transformations, leading to the formation of valuable synthetic intermediates such as iminium ions and α-amino radicals. oup.com Detailed mechanistic investigations, often employing techniques like transient absorption spectroscopy, are crucial to elucidate the kinetics and pathways of these PET processes, including the rates of forward and back electron transfer. researchgate.netresearchgate.netsci-hub.se While specific mechanistic studies on this compound are scarce, the general principles derived from related acridinium systems provide a framework for understanding its reactivity.

Applications in Visible-Light-Driven Organic Transformations

The unique reactivity of the 9-Amino-10-methylacridinium core in its excited state has been harnessed for a variety of visible-light-driven organic transformations. These reactions often proceed under mild conditions, offering a green and efficient alternative to traditional synthetic methods.

Functionalization of Complex Organic Molecules

Visible-light photoredox catalysis has proven to be a powerful tool for the functionalization of complex organic molecules, including the modification of amino acids and peptides. oup.com The ability to generate reactive radical intermediates under mild conditions allows for selective C-H bond functionalization, a challenging transformation in organic synthesis. oup.com For instance, acridinium photocatalysts have been employed in the aerobic oxidation of various organic substrates. oup.com The trapping of electrophilic iminium ions or imines, generated through aerobic oxidation, has been utilized for the synthesis of α-amino amides and imides. oup.com

Cross-Coupling Reactions (e.g., C-N, C-C)

Cross-coupling reactions are fundamental transformations for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While palladium-catalyzed cross-coupling reactions are well-established, nih.govorganic-chemistry.orgresearchgate.net photoredox catalysis offers a complementary approach that can often be performed under milder conditions. Copper-catalyzed C-N cross-coupling reactions, sometimes in the presence of amino acid ligands, have also been developed. nih.govrsc.org

Acridinium-based photocatalysts have been utilized in dual catalytic systems, combining photoredox catalysis with transition metal catalysis to achieve novel cross-coupling reactions. For example, the combination of a nickel catalyst and an acridinium photocatalyst has been used for the cross-coupling of allylic C(sp³)–H bonds with aryl- and vinylbromides. researchgate.net In this system, a triplet-triplet energy transfer from the excited acridinium salt to the nickel species is proposed. researchgate.net

Selective Oxidation and Reduction Reactions

The excited state of acridinium photocatalysts can act as both a potent oxidant and reductant, enabling a range of selective oxidation and reduction reactions. Visible-light-driven aerobic oxidation is a particularly attractive application, utilizing molecular oxygen as a green and abundant oxidant. oup.com Acridinium catalysts can activate molecular oxygen to generate reactive oxygen species, which can then participate in the oxidation of various substrates. oup.com For example, 9-mesityl-10-methylacridinium perchlorate (B79767) has been used as a photocatalyst for the oxo-acyloxylation of aryl alkenes with carboxylic acids and molecular oxygen. oup.com

Catalyst Design and Engineering for Enhanced Performance

The modular nature of the acridinium scaffold allows for systematic modifications to fine-tune the photophysical and electrochemical properties of the resulting photocatalysts. By introducing different substituents at the 9-position and on the acridinium core itself, researchers can modulate the catalyst's redox potentials, absorption spectrum, and stability.

The design and synthesis of aminoacridinium organophotoredox catalysts have been a focus of research to expand their reactivity and applicability. researchgate.netrsc.org For instance, the introduction of amino groups can lower the redox potential of the catalyst, making it suitable for a different range of transformations. researchgate.net The synthesis of amino-functionalized porphyrins as bifunctional catalysts for asymmetric organophotocatalysis also highlights the potential of incorporating amino groups into photocatalyst design. researchgate.netmdpi.com The development of new synthetic routes to functionalized acridinium salts is crucial for creating a diverse library of catalysts with tailored properties for specific applications. researchgate.netrsc.org

Future Prospects and Interdisciplinary Research Frontiers

Engineering of Next-Generation Acridinium-Based Probes and Sensors

The intrinsic fluorescence of the acridinium (B8443388) core is a cornerstone for the development of advanced probes and sensors. The future of 9-Amino-10-methylacridinium (B1197579) chloride in this arena lies in the strategic engineering of its structure to create highly specific and sensitive detection tools. Research into related 9-aminoacridine (B1665356) derivatives has demonstrated their utility as versatile reporter systems for fluorescence lifetime-based biochemical assays. rsc.org The lifetime of these reporters can be modulated when in proximity to certain amino acid residues, such as tryptophan, enabling the configuration of sensitive biochemical assays. rsc.org